Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS No.: 857494-12-3
Cat. No.: VC7059890
Molecular Formula: C19H25N3O4
Molecular Weight: 359.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857494-12-3 |
|---|---|
| Molecular Formula | C19H25N3O4 |
| Molecular Weight | 359.426 |
| IUPAC Name | ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C19H25N3O4/c1-4-26-19(25)21-9-7-20(8-10-21)16-12-17(23)22(18(16)24)15-6-5-13(2)11-14(15)3/h5-6,11,16H,4,7-10,12H2,1-3H3 |
| Standard InChI Key | RXCXMELTUHRXKP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)C |
Introduction
Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that combines a piperazine ring with a pyrrolidine moiety, both of which are significant in pharmaceutical chemistry due to their potential biological activities. This compound is particularly interesting for its structural features, which include a 2,4-dimethylphenyl group attached to a 2,5-dioxopyrrolidine ring, further linked to a piperazine ring that is carboxylated with an ethyl ester.
Synthesis
The synthesis of Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate likely involves several steps, including the formation of the pyrrolidine and piperazine rings, followed by their coupling. A general approach might include:
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Formation of the Pyrrolidine Ring: This could involve condensation reactions to form the 2,5-dioxopyrrolidine core.
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Introduction of the 2,4-Dimethylphenyl Group: Typically achieved through nucleophilic substitution or coupling reactions.
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Piperazine Ring Formation and Coupling: Involves the reaction of the pyrrolidine intermediate with a piperazine derivative, followed by carboxylation with ethyl chloroformate.
Biological Activity and Potential Applications
While specific biological data for Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is not available in the search results, compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors. The presence of both pyrrolidine and piperazine rings suggests potential applications in neuropharmacology or as anti-inflammatory agents, given the roles these rings play in drug design.
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